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Compound of Interest

Compound Name:
4-Isopropoxy-N-(2-

phenoxyethyl)aniline

CAS No.: 1040692-24-7

Cat. No.: B1385458

Get Quote

Introduction & Structural Analysis
4-Isopropoxy-N-(2-phenoxyethyl)aniline is a hydrophobic secondary amine.[1] Its

pharmacophore features:

Electron-Rich Core: The 4-isopropoxyaniline moiety is prone to oxidation (CYP-mediated)

and potential reactive metabolite formation (quinone-imines).[1]

Flexible Linker: The ethyl-ether chain introduces rotational freedom, suggesting the need for

conformational stabilization upon binding.[1]

Lipophilicity: High LogP (predicted >3.[1]5) necessitates strict solvent controls (DMSO) and

anti-adsorption measures in assays.[1]

Primary Development Challenges:

Aqueous Solubility: Risk of precipitation in biochemical buffers.[1]
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Non-Specific Binding (NSB): High affinity for plasticware and lipid membranes.[1]

Metabolic Liability: The aniline nitrogen is a hotspot for N-oxidation or N-dealkylation.[1]

Pre-Assay Physicochemical Profiling
Before biological testing, establish the "workable range" of the compound.[1]

Protocol A: Kinetic Solubility (Nephelometry)
Purpose: Determine the maximum concentration for bioassays without precipitation.

Materials:

Compound Stock: 10 mM in 100% DMSO.

Buffer: PBS (pH 7.[1]4) and Assay Media (e.g., DMEM + 10% FBS).[1]

Detection: Nephelometer or Plate Reader (OD600).[1]

Procedure:

Preparation: Prepare a serial dilution of the compound in DMSO (100-fold final

concentration).

Spike: Transfer 2 µL of DMSO stock into 198 µL of Buffer (1% final DMSO).

Concentration Range: 1 µM to 200 µM.[1]

Incubation: Shake at 500 rpm for 90 minutes at room temperature (RT).

Read: Measure light scattering (Nephelometry) or Absorbance at 600 nm.

Analysis: The "Solubility Limit" is the concentration where signal > 3x background (DMSO

blank).[1]

Critical Insight: If solubility is < 10 µM, include 0.01% Triton X-100 or 0.1% BSA in all

subsequent assay buffers to maintain monomeric dispersion.
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Target Engagement: Cellular Thermal Shift Assay
(CETSA)
Since the specific protein target may be novel, CETSA is the gold standard for validating ligand

binding in a cellular context without requiring radiolabels.[1] It relies on the principle that ligand

binding stabilizes a protein, shifting its melting temperature (

) higher.[1]
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Figure 1: CETSA workflow for validating 4-Isopropoxy-N-(2-phenoxyethyl)aniline target

engagement.

Detailed Protocol
Cell Seeding: Seed HEK293 cells at 0.5 × 10⁶ cells/mL in T-75 flasks.

Treatment:

Experimental: Add Compound (10 µM final, <0.5% DMSO).

Control: Add DMSO only.

Incubate for 1 hour at 37°C.

Harvest & Resuspend: Wash cells with PBS, resuspend in PBS + Protease Inhibitors.

Thermal Challenge: Aliquot 50 µL into PCR tubes. Heat each tube to a distinct temperature

(e.g., 40, 43, 46... 67, 70°C) for 3 minutes using a thermal cycler.

Cooling: Immediately snap-cool on ice for 3 minutes.
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Lysis: Add 1% NP-40 lysis buffer. Freeze-thaw x2 (Liquid N₂ / 25°C water bath).

Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Precipitated (unstable) proteins form

the pellet; stable (bound) proteins remain in supernatant.

Detection: Analyze supernatant via Western Blot (specific target antibody).[1]

Data Analysis: Plot Band Intensity vs. Temperature.

Calculation:

.[1] A shift

indicates significant binding.[1]

ADME-Tox: Microsomal Stability Assay
The aniline moiety is a metabolic alert.[1] This assay quantifies the intrinsic clearance (

) and half-life (

).[1]

Protocol
Materials:

Liver Microsomes (Human/Rat, 20 mg/mL).[1]

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL

G6PDH).[1]

Stop Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).[1]

Procedure:

Pre-Incubation: Mix Microsomes (0.5 mg/mL final) + Buffer (100 mM Phosphate, pH 7.4).

Pre-warm to 37°C for 5 mins.

Initiation:
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Add Compound (1 µM final).[1]

Add NADPH system to start reaction.[1]

Sampling: At

mins, remove 50 µL aliquots.

Quenching: Immediately dispense into 150 µL Stop Solution (ACN). Vortex and centrifuge

(4000 rpm, 10 min).

LC-MS/MS Analysis: Monitor the parent ion (

) peak area.[1]

Data Calculation: Plot

vs. Time. The slope

is the elimination rate constant.[1]

[1]

Interpretation:

: High Clearance (Likely N-oxidation or O-dealkylation).[1]

: Stable.[1]

Summary of Assay Parameters
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Assay Type Critical Parameter
Acceptance
Criteria

Troubleshooting

Solubility Kinetic Limit (µM) > 50 µM for HTS
Add 0.01% Triton X-

100 if < 10 µM.[1]

CETSA
Thermal Shift (

)

Increase incubation

time; ensure cell

permeability.[1]

Stability Intrinsic Clearance

If unstable, check for

reactive metabolites

(GSH trapping).[1]

Purity LC-MS Peak Area > 95%

Re-purify if aniline

oxidation products

(colored) appear.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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